N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under acidic conditions to form the pyrazole-furan intermediate. This intermediate is then reacted with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form hydroxyl derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydroxyl derivatives of the chromene ring.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure but with an indole ring instead of a pyrazole and chromene ring.
Furan-2-carbaldehyde derivatives: Compounds with similar furan ring structures but different functional groups.
Uniqueness
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of furan, pyrazole, and chromene rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H17N3O4/c1-12-8-13(2)19-15(9-12)16(24)10-17(27-19)20(25)22-18-5-6-21-23(18)11-14-4-3-7-26-14/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
VDHDOKLQADZHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=CO4)C |
Origin of Product |
United States |
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